3-(4-Methoxyphenyl)-5-(4-nitrophenyl)-1,3-oxazol-2(3H)-one
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Overview
Description
3-(4-Methoxyphenyl)-5-(4-nitrophenyl)-1,3-oxazol-2(3H)-one is an organic compound that belongs to the oxazole family. This compound is characterized by the presence of a methoxy group on one phenyl ring and a nitro group on another phenyl ring, both attached to an oxazole core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 3-(4-Methoxyphenyl)-5-(4-nitrophenyl)-1,3-oxazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzaldehyde with 4-nitrophenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3-(4-Methoxyphenyl)-5-(4-nitrophenyl)-1,3-oxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or alkyl groups can be introduced.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine.
Scientific Research Applications
3-(4-Methoxyphenyl)-5-(4-nitrophenyl)-1,3-oxazol-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-5-(4-nitrophenyl)-1,3-oxazol-2(3H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy group can also participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparison with Similar Compounds
Similar compounds to 3-(4-Methoxyphenyl)-5-(4-nitrophenyl)-1,3-oxazol-2(3H)-one include other oxazole derivatives with different substituents on the phenyl rings. For example:
3-(4-Methoxyphenyl)-5-phenyl-1,3-oxazol-2(3H)-one: Lacks the nitro group, which may result in different reactivity and biological activity.
3-Phenyl-5-(4-nitrophenyl)-1,3-oxazol-2(3H)-one: Lacks the methoxy group, which can affect its solubility and interaction with biological targets.
Properties
CAS No. |
62761-48-2 |
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Molecular Formula |
C16H12N2O5 |
Molecular Weight |
312.28 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-oxazol-2-one |
InChI |
InChI=1S/C16H12N2O5/c1-22-14-8-6-12(7-9-14)17-10-15(23-16(17)19)11-2-4-13(5-3-11)18(20)21/h2-10H,1H3 |
InChI Key |
RTZRYXCTCWNZAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(OC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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